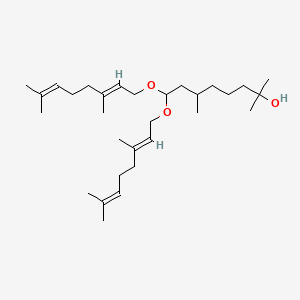
(E,E)-8,8-Bis((3,7-dimethyl-2,6-octadienyl)oxy)-2,6-dimethyloctan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E,E)-8,8-Bis((3,7-dimethyl-2,6-octadienyl)oxy)-2,6-dimethyloctan-2-ol is a complex organic compound characterized by its unique structure, which includes multiple dimethyl and octadienyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E,E)-8,8-Bis((3,7-dimethyl-2,6-octadienyl)oxy)-2,6-dimethyloctan-2-ol typically involves multiple steps, starting with the preparation of the octadienyl groups. These groups are often synthesized through a series of reactions involving isoprene units. The final step involves the coupling of these groups with the central octan-2-ol structure under controlled conditions, often using catalysts to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions in reactors designed to handle the specific conditions required for each step. This includes maintaining precise temperatures and pressures, as well as using high-purity reagents to ensure the quality of the final product.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using catalysts like palladium on carbon.
Substitution: Substitution reactions can occur at various positions on the molecule, often facilitated by reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a suitable solvent.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
(E,E)-8,8-Bis((3,7-dimethyl-2,6-octadienyl)oxy)-2,6-dimethyloctan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E,E)-8,8-Bis((3,7-dimethyl-2,6-octadienyl)oxy)-2,6-dimethyloctan-2-ol involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. For example, its antioxidant properties may be due to its ability to scavenge free radicals and inhibit oxidative stress.
Comparison with Similar Compounds
Geraniol: A similar compound with a simpler structure, known for its pleasant fragrance and use in perfumes.
Linalool: Another related compound, commonly found in essential oils and used for its calming effects.
Uniqueness: (E,E)-8,8-Bis((3,7-dimethyl-2,6-octadienyl)oxy)-2,6-dimethyloctan-2-ol is unique due to its complex structure, which imparts specific chemical and physical properties not found in simpler compounds like geraniol or linalool. This complexity allows for a broader range of applications and interactions in various fields.
Properties
CAS No. |
93981-62-5 |
|---|---|
Molecular Formula |
C30H54O3 |
Molecular Weight |
462.7 g/mol |
IUPAC Name |
8,8-bis[(2E)-3,7-dimethylocta-2,6-dienoxy]-2,6-dimethyloctan-2-ol |
InChI |
InChI=1S/C30H54O3/c1-24(2)13-10-15-26(5)18-21-32-29(23-28(7)17-12-20-30(8,9)31)33-22-19-27(6)16-11-14-25(3)4/h13-14,18-19,28-29,31H,10-12,15-17,20-23H2,1-9H3/b26-18+,27-19+ |
InChI Key |
HAECKZIOHXEQSO-BFNWXZRRSA-N |
Isomeric SMILES |
CC(CC(OC/C=C(/CCC=C(C)C)\C)OC/C=C(/CCC=C(C)C)\C)CCCC(O)(C)C |
Canonical SMILES |
CC(CCCC(C)(C)O)CC(OCC=C(C)CCC=C(C)C)OCC=C(C)CCC=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















